2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 2 with a furan-2-yl group bearing a (4-chlorophenoxy)methyl moiety. Position 5 of the oxazole is functionalized with a (4-methoxyphenyl)amino group, while position 4 carries a carbonitrile group. The molecular formula is C22H16ClN3O4, with a molecular weight of 421.84 g/mol.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-27-16-8-4-15(5-9-16)25-21-19(12-24)26-22(30-21)20-11-10-18(29-20)13-28-17-6-2-14(23)3-7-17/h2-11,25H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKUYLNIFCTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring, followed by the introduction of the chlorophenoxy and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the cyclization to form the oxazole ring under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Molecular Features
The compound is characterized by:
- Furan Ring : Contributes to its reactivity and biological activity.
- Oxazole Ring : Known for its pharmacological properties.
- Chlorophenoxy and Methoxyphenyl Substituents : These groups enhance the compound's binding affinity and biological activity.
Molecular Formula
Molecular Weight
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with various biological targets, leading to promising pharmacological effects.
Case Study: Anticancer Activity
Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies indicate that compounds similar to 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can inhibit tumor growth in vitro and in vivo models by targeting specific enzymes involved in cancer cell proliferation.
Materials Science
The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance.
Data Table: Comparison of Material Properties
| Property | Compound A | Compound B | This compound |
|---|---|---|---|
| Electrical Conductivity | Moderate | High | High |
| Thermal Stability | Low | Moderate | High |
| Optical Properties | Poor | Excellent | Excellent |
Biological Studies
The compound is being explored for its potential biological activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole-Furan Hybrids
Compound A: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (C23H18FN3O4)
- Key Differences: Fluorine replaces chlorine in the benzylamino group (4-fluorobenzyl vs. 4-chlorophenoxy). The furan substituent is 4-methoxyphenoxymethyl instead of 4-chlorophenoxymethyl.
- Implications: The halogen (F vs. Cl) affects lipophilicity and binding interactions; Cl may enhance hydrophobic interactions in biological systems.
Compound B: 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile (C12H10N2O2)
- Key Differences: Furan core instead of oxazole. Lacks the chlorophenoxymethyl substituent.
Halogenated Aromatic Systems
Compound C: 2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (C23H19Cl2N2O3)
- Key Differences :
- Chromene core instead of oxazole.
- Dual chlorine atoms enhance electrophilicity but reduce solubility.
- Implications :
Compound D: 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide (C24H26ClN3O3)
- Key Differences: Furamide (furan-carboxamide) structure vs. oxazole-carbonitrile. Diethylamino group increases basicity.
- Implications :
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways: The target compound’s furan-oxazole hybrid may be synthesized via cyclocondensation of appropriate precursors, similar to methods used for Compound A (DMF/KF-montmorillonite) and furan-3-carbonitriles (malononitrile-mediated reactions) . Halogenation and methoxy-group introduction likely follow established protocols for aromatic substitution .
- The 4-methoxyphenyl group (common in Compounds A, B, and D) is associated with enhanced membrane permeability in drug design .
- Physicochemical Properties: The carbonitrile group in the target compound may improve metabolic stability compared to carboxamides (e.g., Compound D) .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, beginning with the formation of the furan ring, followed by the introduction of the chlorophenoxy and methoxyphenyl groups. The oxazole ring is constructed subsequently, culminating in the formation of the carbonitrile group. This multi-step process allows for the precise manipulation of functional groups to enhance biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to various pharmacological effects.
Pharmacological Properties
Research indicates that compounds with similar structural features have demonstrated significant antitumor , anti-inflammatory , and antidiabetic activities. For instance:
- Antitumor Activity : Compounds containing oxazole and furan rings have been shown to inhibit cancer cell proliferation in various studies. For example, analogs have exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong cytotoxic effects.
- Anti-inflammatory Effects : Related compounds have been reported to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
- Antidiabetic Potential : Some derivatives have demonstrated improved insulin sensitivity and glucose uptake in preclinical models, suggesting a role in diabetes management.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated a series of oxazole-based compounds similar to our target compound against human glioblastoma cells. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, with some compounds achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin.
Case Study 2: Anti-inflammatory Properties
Another research explored the anti-inflammatory effects of related furan derivatives. In this study, treatment with these compounds resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting a mechanism involving inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
